molecular formula C23H28F3NO6S2 B11830253 (3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

(3R,5R)-3-butyl-3-ethyl-7-(methyloxy)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl trifluoromethanesulfonate

Cat. No.: B11830253
M. Wt: 535.6 g/mol
InChI Key: LHAYZDULSNURMY-FGZHOGPDSA-N
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Description

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a tetrahydrobenzo[f][1,4]thiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:

  • Formation of the tetrahydrobenzo[f][1,4]thiazepine ring system through a cyclization reaction.
  • Introduction of the butyl and ethyl groups at the 3-position.
  • Methoxylation at the 7-position.
  • Oxidation to introduce the dioxido groups.
  • Attachment of the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of (3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepin-8-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes.

Properties

Molecular Formula

C23H28F3NO6S2

Molecular Weight

535.6 g/mol

IUPAC Name

[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl] trifluoromethanesulfonate

InChI

InChI=1S/C23H28F3NO6S2/c1-4-6-12-22(5-2)15-34(28,29)20-14-19(33-35(30,31)23(24,25)26)18(32-3)13-17(20)21(27-22)16-10-8-7-9-11-16/h7-11,13-14,21,27H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1

InChI Key

LHAYZDULSNURMY-FGZHOGPDSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OS(=O)(=O)C(F)(F)F)CC

Origin of Product

United States

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